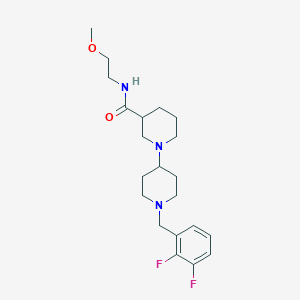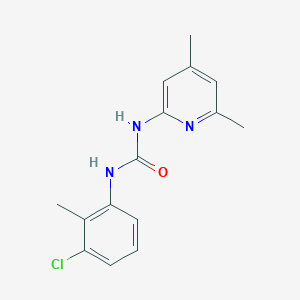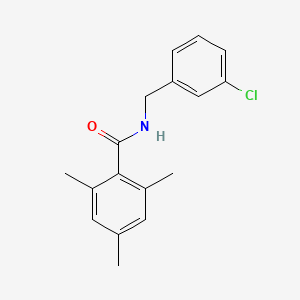![molecular formula C18H12ClNO4 B5421936 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate](/img/structure/B5421936.png)
4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate is a synthetic organic compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound features a naphthoquinone core with a chloro substituent and an amino group linked to a phenyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with an appropriate amine derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or under reflux conditions until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process .
化学反応の分析
Types of Reactions
4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The naphthoquinone core can be further oxidized to form higher oxidation state derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinones, and other functionalized aromatic compounds .
科学的研究の応用
4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate has several scientific research applications:
作用機序
The mechanism of action of 4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate involves its interaction with cellular components, leading to various biological effects. The naphthoquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can damage cellular components, such as DNA, proteins, and lipids, ultimately leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidine-4-carboxamide: A similar naphthoquinone derivative with a piperidine moiety.
2-Amino-3-chloro-1,4-naphthoquinone: Another naphthoquinone derivative with an amino group.
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-(2-methoxyethyl)acetamide: A derivative with a methoxyethyl group.
Uniqueness
4-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]phenyl acetate is unique due to its specific structural features, such as the phenyl acetate moiety, which may confer distinct biological activities and reactivity compared to other naphthoquinone derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
[4-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO4/c1-10(21)24-12-8-6-11(7-9-12)20-16-15(19)17(22)13-4-2-3-5-14(13)18(16)23/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWYSHPGRYSFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
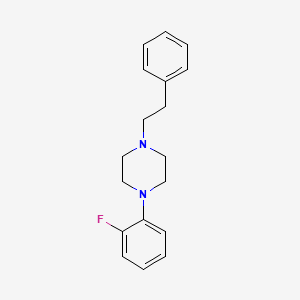
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-2-furamide](/img/structure/B5421867.png)
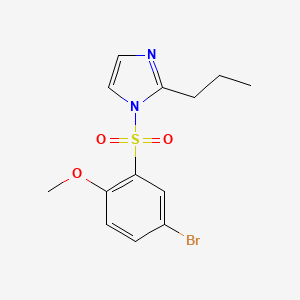
![(3aR*,7aS*)-5-methyl-2-[(3-methyl-5-isoxazolyl)acetyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5421886.png)
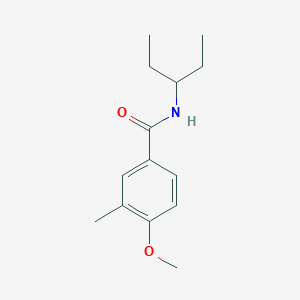
![3-[(2-chlorobenzyl)thio]-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421901.png)
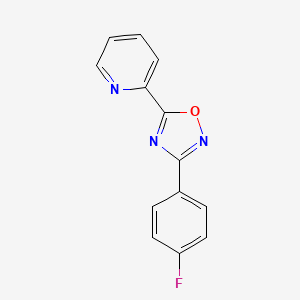
![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421921.png)
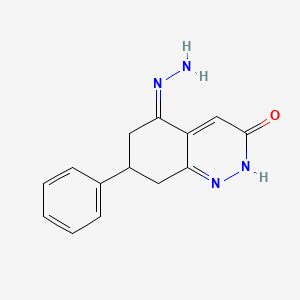
![N-{3-[(4aS*,8aR*)-1-isobutyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-3-oxopropyl}methanesulfonamide](/img/structure/B5421960.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B5421963.png)
